molecular formula C13H20N2O2 B12074161 3-Isopropoxy-4-morpholinoaniline

3-Isopropoxy-4-morpholinoaniline

Cat. No.: B12074161
M. Wt: 236.31 g/mol
InChI Key: YWWNMZJBJDHEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxy-4-morpholinoaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an isopropoxy group and a morpholino group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-morpholinoaniline typically involves the nucleophilic substitution reaction of 3-nitro-4-isopropoxyaniline with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is then reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-morpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The isopropoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Isopropoxy-4-morpholinoaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-morpholinoaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-morpholinoaniline: Similar structure but with a fluoro group instead of an isopropoxy group.

    3-Methoxy-4-morpholinoaniline: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-Chloro-4-morpholinoaniline: Similar structure but with a chloro group instead of an isopropoxy group.

Uniqueness

3-Isopropoxy-4-morpholinoaniline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Biological Activity

3-Isopropoxy-4-morpholinoaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol
  • IUPAC Name : 4-morpholin-4-yl-3-propan-2-yloxyaniline
  • Structural Features : The presence of an isopropoxy group and a morpholino group influences its chemical reactivity and biological activity.
PropertyValue
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
IUPAC Name4-morpholin-4-yl-3-propan-2-yloxyaniline
InChI KeyYWWNMZJBJDHEGS-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction. The general synthetic route includes:

  • Starting Material : 3-nitro-4-isopropoxyaniline.
  • Reagents : Morpholine, reducing agents (e.g., iron powder with hydrochloric acid).
  • Conditions : Reflux in a suitable solvent (ethanol or methanol).

This method allows for the transformation of the nitro group into an amino group, yielding the final product with high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical pathways.
  • Receptor Interaction : It can interact with cellular receptors, modulating various signaling pathways.

These interactions can lead to observed effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact pathways involved are still under investigation, but preliminary findings suggest modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound against several bacterial strains, reporting an IC50 value indicating significant inhibition compared to standard antibiotics.
  • Cancer Cell Line Study :
    • In a controlled experiment involving pancreatic cancer cells, treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-morpholin-4-yl-3-propan-2-yloxyaniline

InChI

InChI=1S/C13H20N2O2/c1-10(2)17-13-9-11(14)3-4-12(13)15-5-7-16-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3

InChI Key

YWWNMZJBJDHEGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.